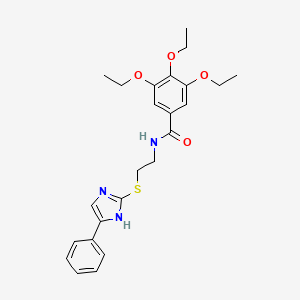

3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-4-29-20-14-18(15-21(30-5-2)22(20)31-6-3)23(28)25-12-13-32-24-26-16-19(27-24)17-10-8-7-9-11-17/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBAQDUOITHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

-

Introduction of the Imidazole Moiety: : The imidazole ring is introduced through a nucleophilic substitution reaction. 2-mercaptoethylamine is reacted with 5-phenyl-1H-imidazole-2-thiol to form the thioether linkage.

-

Coupling Reaction: : The final step involves coupling the benzamide core with the imidazole-thioether intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the imidazole ring or the carbonyl group in the benzamide, potentially leading to the formation of amines or alcohols.

-

Substitution: : The ethoxy groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzamides and imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: The compound can be used to study the interactions with specific molecular targets, such as enzymes or receptors, to understand its mechanism of action.

Pharmacology: It can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its suitability as a therapeutic agent.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The benzamide core may interact with proteins or receptors, modulating their function. The ethoxy groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole-Thioether Motifs

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structure : Contains a benzimidazole-thioether linked to a benzamide core, with a 2,4-dinitrophenyl substituent.

- Synthesis : Prepared via condensation of benzimidazole-thioacetic acid with nitro-substituted benzamide precursors under reflux conditions .

- Activity : Demonstrated antimicrobial (MIC: 8 µg/mL against S. aureus) and anticancer (IC~50~: 12 µM against MCF-7 cells) properties, attributed to the electron-withdrawing nitro groups enhancing target binding .

- Key Difference : Unlike the triethoxy-substituted target compound, W1’s nitro groups increase polarity but reduce metabolic stability .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

- Structure : Features a benzamide linked to a thiadiazole-isoxazole hybrid.

- Synthesis: Cyclocondensation of enaminones with hydroxylamine hydrochloride in ethanol .

- Activity : Exhibited moderate antioxidant activity (IC~50~: 22.8 µM for DPPH scavenging) but weaker than the triethoxy-benzamide due to the absence of electron-donating ethoxy groups .

Analogues with Triazole/Thiazole-Thioether Modifications

2.2.1. 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f)

- Structure : Combines benzodiazole, triazole, and thiazole moieties.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by amide coupling .

- Activity : Superior anticancer activity (IC~50~: 5.2 µM against HepG2 cells) compared to the target compound, likely due to the triazole-thiazole synergy enhancing DNA intercalation .

2.2.2. 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25)

Key Structural-Activity Insights

Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy groups (target compound) improve solubility and metabolic stability compared to nitro-substituted analogues (W1, Compound 25), which exhibit stronger target binding but higher toxicity .

Heterocyclic Diversity : Thiazole-triazole hybrids (9f) show enhanced anticancer activity over imidazole-based compounds, likely due to improved π-π stacking with DNA .

Thioether Linkage : The thioethyl group in the target compound may facilitate redox-mediated interactions, similar to sulfur-containing analogues in –9, which show antiviral and antiplatelet effects .

Biological Activity

3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure comprises a benzamide core with ethoxy substitutions and an imidazole moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3,4,5-triethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide. Its molecular formula is , and it has a molecular weight of approximately 463.63 g/mol. The presence of ethoxy groups enhances its solubility and membrane permeability, which are critical for bioavailability.

The biological activity of 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is thought to involve multiple mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The benzamide core may modulate protein or receptor functions by binding to specific sites.

- Bioavailability : The ethoxy groups improve solubility and membrane penetration, enhancing the compound's distribution within biological systems.

Antitumor Activity

Recent studies have indicated that similar benzamide derivatives exhibit significant antitumor activities. For instance, compounds with structural similarities to 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide have shown effectiveness against various cancer cell lines by inhibiting cell proliferation through mechanisms involving the downregulation of dihydrofolate reductase (DHFR) .

Antimicrobial Properties

The compound's potential antimicrobial properties have been evaluated in various studies. A related series of compounds demonstrated moderate to good antimicrobial activity against pathogens such as Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds was found to be below 10 μM in some instances .

Study on Cancer Cell Lines

In a study investigating the effects of benzamide derivatives on human T-cell lymphoblastic leukemia cells (CCRF-CEM), it was found that compounds similar to 3,4,5-triethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exhibited enhanced resistance profiles against methotrexate-resistant cells. This suggests a potential dual mechanism of action that could be exploited for therapeutic purposes .

Antituberculosis Activity

Another case study focused on the synthesis and evaluation of thioether-linked benzamide derivatives against Mtb. Compounds were screened using the Resazurin microtiter assay (REMA), revealing promising results with certain derivatives showing comparable efficacy to standard treatments like isoniazid .

Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina, Glide) : Dock the compound into target active sites (e.g., COX-1/2 or tyrosine kinases) using flexible ligand sampling. For imidazole-thioether derivatives, docking scores <−8 kcal/mol suggest strong binding, validated by MD simulations (100 ns, NPT ensemble) to assess stability .

- QSAR models : Train on datasets of analogous benzamide-imidazole derivatives (IC₅₀ values) to predict IC₅₀ for new analogs. Descriptors like LogP, polar surface area, and H-bond donors correlate with membrane permeability .

- DFT-based electronic analysis : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps identify nucleophilic/electrophilic regions, guiding SAR for target modulation .

How can contradictory data on the compound’s in vitro biological activity (e.g., IC₅₀ variability) be systematically addressed?

Advanced Research Question

Contradictions arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin). Replicate experiments (n=6) with ANOVA analysis to quantify variability .

- HPLC-MS purity checks : Ensure >98% purity; trace impurities (e.g., unreacted thiol) can skew results. Use C18 columns (ACN/0.1% formic acid gradient) for analysis .

- Dose-response normalization : Report IC₅₀ values relative to internal standards and adjust for solvent effects (e.g., DMSO <0.1%) .

What methodologies are recommended for studying the compound’s stability under physiological conditions (pH, temperature)?

Basic Research Question

- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS; imidazole rings are prone to hydrolysis under acidic conditions .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .

- Light exposure tests : UV-Vis spectroscopy (λ=254 nm) detects photodegradation; amber vials and antioxidants (e.g., BHT) mitigate this .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

Advanced Research Question

- Modify substituents : Replace triethoxy groups with fluorinated alkoxy chains to enhance metabolic stability (CYP3A4 resistance) .

- Introduce prodrug moieties : Conjugate with ester linkages (e.g., ethyl benzamide) to improve solubility; enzymatic cleavage in vivo releases the active form .

- LogD optimization : Adjust thioethyl chain length (C2 vs. C3) to balance permeability (LogP ~3.5) and solubility (>50 µg/mL in PBS) .

What experimental approaches validate the compound’s mechanism of action in disease models (e.g., cancer, inflammation)?

Advanced Research Question

- Kinase inhibition profiling : Use radiometric assays (³³P-ATP) against a panel of 50 kinases. IC₅₀ <100 nM for Abl1 or EGFR suggests therapeutic potential .

- Cellular pathway analysis : Western blotting for phosphorylated targets (e.g., p-Akt, p-ERK) post-treatment quantifies downstream effects .

- In vivo efficacy : Xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg); tumor volume reduction >50% indicates efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.